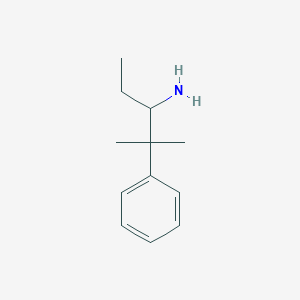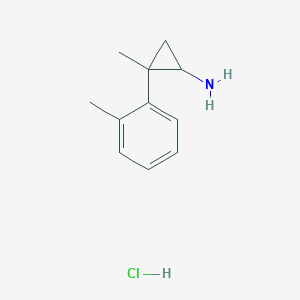amine CAS No. 1282602-92-9](/img/structure/B1423566.png)
[1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine
説明
“1,3-Bis(4-methylphenyl)propan-2-ylamine” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
There are no specific synthesis methods available for “1,3-Bis(4-methylphenyl)propan-2-ylamine”. However, related compounds have been synthesized using various methods234.Molecular Structure Analysis
The molecular structure of “1,3-Bis(4-methylphenyl)propan-2-ylamine” is not explicitly mentioned in the search results. However, related compounds have been analyzed using techniques such as IR spectroscopy and NMR4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1,3-Bis(4-methylphenyl)propan-2-ylamine”. However, related compounds have been studied for their reactivity54.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Bis(4-methylphenyl)propan-2-ylamine” are not explicitly mentioned in the search results. However, related compounds have been characterized for their physical and chemical properties849.科学的研究の応用
Structural Analysis and Computational Studies
- X-ray Structures and Computational Studies : Cathinones such as 1,3-Bis(4-methylphenyl)propan-2-ylamine have been characterized using X-ray diffraction and computational methods like density functional theory (DFT) and time-dependent DFT. These methods have been used to analyze bond lengths, angles, and electronic spectra, enhancing our understanding of the molecular structure and properties of such compounds (Nycz et al., 2011).
Synthesis and Corrosion Inhibition
- Synthesis and Corrosion Inhibition : Tertiary amines, including those in the series of 1,3-Bis(4-methylphenyl)propan-2-ylamine, have been synthesized and studied for their inhibitive performance on carbon steel corrosion. These compounds have demonstrated effectiveness as anodic inhibitors, forming a protective layer on metal surfaces, thus retarding anodic dissolution of iron (Gao, Liang, & Wang, 2007).
Catalysis and Polymerization
- Catalysis in Organic Synthesis : Various tertiary amine compounds have been utilized in catalytic processes, particularly in the polymerization of certain monomers. For instance, amine-containing methacrylic monomers have been studied for their polymerization behavior and potential applications in producing polymers with unique properties (Yu & Lowe, 2009).
Antimicrobial and Antifungal Properties
- Antibacterial and Antifungal Activity : Certain derivatives of 1,3-Bis(4-methylphenyl)propan-2-ylamine have been investigated for their antibacterial and antifungal activities. These studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Serafim et al., 2019).
Material Science and Engineering
- Material Synthesis and Characterization : Research has also focused on the synthesis and characterization of materials derived from 1,3-Bis(4-methylphenyl)propan-2-ylamine. These materials have potential applications in various fields, including organic electronics and materials engineering (Oda et al., 2007).
Safety And Hazards
There is no specific safety and hazard information available for “1,3-Bis(4-methylphenyl)propan-2-ylamine”. However, related compounds have been classified for their toxicity10.
将来の方向性
The future directions for the study of “1,3-Bis(4-methylphenyl)propan-2-ylamine” are not explicitly mentioned in the search results. However, related compounds have been studied for their potential applications411.
Please note that the information provided is based on the available search results and may not be fully accurate or comprehensive. For a more detailed analysis, please refer to the original sources or consult with a chemistry professional.
特性
IUPAC Name |
N-methyl-1,3-bis(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-14-4-8-16(9-5-14)12-18(19-3)13-17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZUMFMOBWFXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



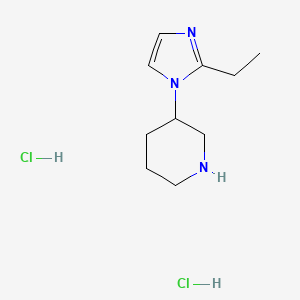
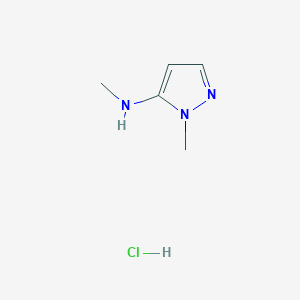
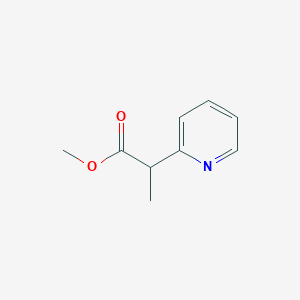
![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)
![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)
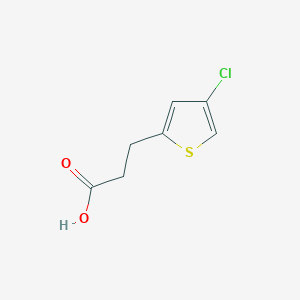
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
![[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1423497.png)
![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)
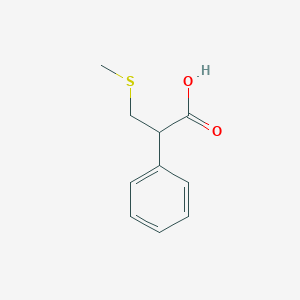
![2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1423501.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)
